molecular formula C15H29N3O3 B2504668 tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate CAS No. 652138-87-9

tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate

Cat. No.: B2504668
CAS No.: 652138-87-9
M. Wt: 299.415
InChI Key: WVOPMTLREPZUBO-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate is a useful research compound. Its molecular formula is C15H29N3O3 and its molecular weight is 299.415. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis and Chemical Applications

  • The compound is crucial in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. This process involves an iodolactamization step for synthesizing highly functionalized derivatives (Campbell et al., 2009).
  • The compound serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), through a rapid synthetic method established for its efficient production (Zhao et al., 2017).

Role in the Synthesis of Factor Xa Inhibitors

  • It has been utilized in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, acting as key intermediates for synthesizing factor Xa inhibitors. This includes a process that controls stereochemistry via Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).

Intermediate for Carbocyclic Analogs

  • This compound is significant as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in nucleotide analog synthesis (Ober et al., 2004).

Organic Synthesis and Catalysis

  • It has been studied in the context of organic synthesis and catalysis, particularly in the DMAP-catalyzed acetylation of alcohols. This research contributes to understanding nucleophilic catalysis mechanisms in organic chemistry (Xu et al., 2005).

Development of Vitamin Biotin

  • The tert-butyl derivative is also a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in metabolic cycles. This synthesis from L-cystine highlights its application in vitamin and nutritional research (Qin et al., 2014).

Other Applications

  • It's used in the preparation of various analogs and derivatives for chemical and pharmaceutical research, demonstrating its versatility in synthetic chemistry across different domains (Various Authors).

Safety and Hazards

This compound is classified as Aquatic Chronic 2 according to the GHS classification system .

Please consult a professional chemist or a relevant expert for more detailed and accurate information. This information is provided “as is” and may not be comprehensive or up-to-date .

Properties

IUPAC Name

tert-butyl N-[4-[[2-(dimethylamino)acetyl]amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16-13(19)10-18(4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOPMTLREPZUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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